2,4,5-Trifluorobenzaldehyde

Catalog No.
S752355
CAS No.
165047-24-5
M.F
C7H3F3O
M. Wt
160.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trifluorobenzaldehyde

CAS Number

165047-24-5

Product Name

2,4,5-Trifluorobenzaldehyde

IUPAC Name

2,4,5-trifluorobenzaldehyde

Molecular Formula

C7H3F3O

Molecular Weight

160.09 g/mol

InChI

InChI=1S/C7H3F3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H

InChI Key

CYIFJRXFYSUBFW-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)F)C=O

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C=O

Organic Synthesis

,4,5-TFB serves as a versatile building block in organic synthesis due to its combination of reactivity and stability. The presence of fluorine atoms alters its electronic properties, making it more reactive than unsubstituted benzaldehyde in certain reactions while maintaining good stability. This allows for the introduction of the trifluoromethyl group (-CF3) into various complex molecules, leading to diverse applications in pharmaceuticals, materials science, and other fields.

One prominent example involves the synthesis of (R)-selegiline, a drug used to treat Parkinson's disease. 2,4,5-TFB acts as a crucial precursor in the enantioselective synthesis of this drug, highlighting its potential in pharmaceutical development [].

Similarly, 2,4,5-TFB finds use in the synthesis of other biologically active molecules, such as (S)-benzphetamine, an anti-obesity agent, and (S)-sitagliptin, an anti-diabetic drug []. Its versatile reactivity enables the creation of various functional groups and complex structures, making it a valuable tool in medicinal chemistry research.

Material Science

The unique properties of 2,4,5-TFB, including its thermal stability, chemical resistance, and specific electronic interactions, make it a potential candidate for various material science applications. Researchers are exploring its use in the development of:

  • Organic electronics: 2,4,5-TFB can be incorporated into the design of organic light-emitting diodes (OLEDs) and organic solar cells due to its ability to tune electrical properties and improve device performance [].
  • Liquid crystals: The introduction of the trifluoromethyl group can influence the liquid crystalline behavior of 2,4,5-TFB derivatives, potentially leading to the development of new materials for display technologies [].
  • Polymers: 2,4,5-TFB can be used as a building block in the synthesis of functional polymers with specific properties, such as improved thermal stability and electrical conductivity, for various applications [].

2,4,5-Trifluorobenzaldehyde is an aromatic aldehyde characterized by the presence of three fluorine atoms at the 2, 4, and 5 positions of the benzene ring. Its molecular formula is C₇H₃F₃O, and it has a molecular weight of approximately 178.09 g/mol. This compound is a colorless to pale yellow liquid with a distinctive odor and is classified as a hazardous material due to its flammability and potential to cause skin irritation .

2,4,5-Trifluorobenzaldehyde is a flammable liquid []. It is considered a mild irritant and may cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

The chemical reactivity of 2,4,5-trifluorobenzaldehyde includes various transformations typical of aldehydes:

  • Decarbonylation: This process involves the removal of the carbonyl group, which can be catalyzed by cobalt complexes. For instance, cobalt(I) complexes have shown effectiveness in decarbonylating this aldehyde to yield corresponding products .
  • Condensation Reactions: It can participate in condensation reactions with amines to form imines or with alcohols to generate acetals.
  • Electrophilic Aromatic Substitution: The presence of fluorine atoms influences the reactivity of the benzene ring, making it susceptible to electrophilic substitution reactions.

Several methods exist for synthesizing 2,4,5-trifluorobenzaldehyde:

  • Fluorination of Benzaldehyde: Direct fluorination of benzaldehyde using fluorinating agents can yield trifluorinated products.
  • Reactions involving Fluorinated Precursors: Starting from fluorinated phenols or other derivatives can also lead to the formation of this compound through various organic synthesis techniques.
  • Catalytic Processes: Employing transition metal catalysts can facilitate the selective introduction of fluorine atoms into the aromatic system .

2,4,5-Trifluorobenzaldehyde finds applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of fluorinated drugs and biologically active compounds.
  • Material Science: Utilized in developing advanced materials with specific optical or electronic properties due to its unique chemical structure.
  • Fluorescent Probes: Its properties make it suitable for use in fluorescence-based applications and studies.

Several compounds share structural similarities with 2,4,5-trifluorobenzaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaNotable Features
2-FluorobenzaldehydeC₇H₆FContains one fluorine atom; less reactive than trifluorinated versions.
3-FluorobenzaldehydeC₇H₆FSimilar structure but differing position of fluorine; affects reactivity.
2,3-DifluorobenzaldehydeC₇H₄F₂Two fluorine atoms; presents different electronic properties compared to trifluorinated variant.
TrifluoroacetophenoneC₈H₅F₃OContains a trifluoro group but differs by having a ketone functional group instead of an aldehyde.

The presence of multiple fluorine atoms in 2,4,5-trifluorobenzaldehyde significantly alters its chemical properties compared to these similar compounds, making it particularly useful in specialized applications within organic synthesis and material science.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2,4,5-Trifluorobenzaldehyde

Dates

Modify: 2023-08-15

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